Ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)-
CAS No.: 591246-13-8
Cat. No.: VC16866503
Molecular Formula: C15H12Br2O2
Molecular Weight: 384.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 591246-13-8 |
|---|---|
| Molecular Formula | C15H12Br2O2 |
| Molecular Weight | 384.06 g/mol |
| IUPAC Name | 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)ethanone |
| Standard InChI | InChI=1S/C15H12Br2O2/c1-19-13-8-4-11(5-9-13)15(18)14(17)10-2-6-12(16)7-3-10/h2-9,14H,1H3 |
| Standard InChI Key | RKCWQZNFOOMQNF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)Br)Br |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure is defined by three key substituents:
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A 4-methoxyphenyl group (-C₆H₄-OCH₃) at position 1, contributing electron-donating effects via the methoxy group.
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A 4-bromophenyl group (-C₆H₄-Br) and an additional bromine atom at position 2, introducing steric bulk and electrophilic reactivity.
The molecular weight is 400.06 g/mol, with a planar ketone group facilitating conjugation across the aromatic systems. X-ray crystallography of analogous brominated ketones reveals bond lengths of approximately 1.21 Å for the C=O group and 1.89–1.91 Å for C-Br bonds, consistent with typical halogenated aromatics .
Spectroscopic Data
Infrared (IR) Spectroscopy:
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Strong absorption at ~1685–1695 cm⁻¹ corresponds to the ketone C=O stretch .
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Peaks at ~2100 cm⁻¹ (absent here) help distinguish from azido derivatives, while C-Br stretches appear at 550–650 cm⁻¹ .
Nuclear Magnetic Resonance (NMR):
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¹H NMR:
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¹³C NMR:
Synthesis and Purification
Synthetic Pathways
The compound is synthesized via two primary routes:
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Bromination of Pre-Functionalized Acetophenones:
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A precursor such as 1-(4-methoxyphenyl)ethanone undergoes successive bromination using Br₂ in acetic acid or HBr/H₂O₂, introducing bromine at position 2.
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Example reaction:
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Condensation Reactions:
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Coupling of 4-bromophenylmagnesium bromide with brominated ketone intermediates in tetrahydrofuran (THF), followed by oxidation.
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Purification and Characterization
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Thin-Layer Chromatography (TLC): Used to monitor reaction progress (Rf ~0.5 in hexane/ethyl acetate 4:1).
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Recrystallization: Ethanol/water mixtures yield crystals with >95% purity.
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High-Performance Liquid Chromatography (HPLC): Confirms purity (>98%) using a C18 column and UV detection at 254 nm.
Chemical Reactivity and Applications
Reactivity Profile
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Nucleophilic Substitution: The bromine atoms undergo SN2 reactions with nucleophiles like sodium azide (NaN₃) to form azido derivatives, pivotal in click chemistry .
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Reduction: Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, enabling further functionalization.
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Cross-Coupling Reactions: Suzuki-Miyaura coupling with arylboronic acids replaces bromine with aryl groups under palladium catalysis.
Applications in Medicinal Chemistry
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Anticancer Agents: Analogous brominated ketones inhibit tubulin polymerization, showing IC₅₀ values of 1–10 µM against breast cancer cell lines (MCF-7) .
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Antimicrobial Activity: Derivatives exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus.
Comparative Analysis with Related Compounds
| Property | Ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)- | 1-(2-Bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethan-1-one |
|---|---|---|
| Molecular Formula | C₁₅H₁₁Br₂O₂ | C₁₆H₁₅BrO₂ |
| Molecular Weight (g/mol) | 400.06 | 319.19 |
| Key Functional Groups | 2×Br, OCH₃ | 1×Br, OCH₃, CH₃ |
| Synthetic Yield | 75–85% | 70–78% |
| Melting Point | 120–123°C | 95–98°C |
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